N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 286961-15-7) is a boronic ester derivative featuring a 5,6-dihydropyridine core, a benzyl carboxylate protecting group, and a pinacol boronate moiety. Its molecular formula is C₁₉H₂₆BNO₄, with a molecular weight of 343.23 g/mol . The compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and bioactive molecules. Commercial suppliers (e.g., Herben (Shanghai) Biological Technology Co., Ltd.) note its storage requirements at -20°C to ensure stability, with hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Properties
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFHRPYZPQWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461435 | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286961-15-7 | |
| Record name | Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286961-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination Approaches
In modified protocols, reductive amination of 4-boronic acid-substituted pyridones with benzyl amines has been explored. Using sodium cyanoborohydride in methanol-acetic acid buffer (pH 4–5), this method avoids harsh reducing conditions but requires pre-functionalized boronic acid precursors.
Microwave-Assisted Borylation
Recent advancements employ microwave irradiation to accelerate the borylation step. A mixture of the triflate intermediate, B₂Pin₂, and Pd(OAc)₂ in dimethylacetamide (DMA) achieves full conversion within 30 minutes at 120°C, though scalability remains a challenge.
Industrial-Scale Considerations
For large-scale production, cost-efficiency and safety dictate reagent choices. The use of tetrakis(triphenylphosphine)palladium(0) instead of air-sensitive Pd(dppf)Cl₂ reduces premixing steps, while substituting 1,4-dioxane with toluene-ethanol mixtures lowers toxicity risks. Typical industrial yields range from 85–90%, with purity >98% achieved via crystallization from hexane-ethyl acetate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Pd(dppf)Cl₂ Catalyzed | 93 | 99 | High | $$$$ |
| Reductive Amination | 78 | 95 | Moderate | $$ |
| Microwave Borylation | 91 | 97 | Low | $$$$$ |
The Pd(dppf)Cl₂ method remains the gold standard for balance between yield and scalability, whereas microwave approaches suit small-scale, high-throughput applications.
Challenges and Optimization
Chemical Reactions Analysis
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including :
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The Cbz protecting group can be removed through hydrogenation or other reduction methods.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as sodium carbonate, and solvents like dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has several scientific research applications, including :
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester involves its role as a boronic acid derivative in various chemical reactions . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The Cbz protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis .
Comparison with Similar Compounds
Key Observations:
Protecting Groups: The benzyl carboxylate in the target compound contrasts with the tert-butyl group in analogues. Benzyl groups are labile under hydrogenolysis, enabling selective deprotection, whereas tert-butyl esters offer stability under acidic conditions .
Core Structure : The dihydropyridine ring enhances conjugation and reactivity in cross-coupling reactions compared to saturated tetrahydropyridine derivatives .
Substituent Effects: Morpholine-containing analogues (e.g., ) exhibit altered solubility and electronic properties, broadening their utility in non-pharmaceutical applications .
Suzuki-Miyaura Cross-Coupling
Both the target compound and its tert-butyl analogue are widely employed in palladium-catalyzed Suzuki reactions. For example:
Target Compound:
tert-Butyl Analogue:
Morpholine Derivative:
- Applied in peroxynitrite sensing due to its electron-rich aromatic system, highlighting niche applications beyond drug discovery .
Q & A
Q. What are the primary synthetic routes for preparing this compound, and how does its boronate ester group influence reactivity?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with aryl/vinyl halides or triflates. A typical protocol involves:
- Reacting a brominated dihydropyridine precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄).
- Using sodium carbonate as a base in a degassed 1,4-dioxane/water solvent system to facilitate transmetalation .
- Purification via column chromatography or recrystallization. The boronate ester enhances stability against hydrolysis while enabling regioselective coupling.
Q. What spectroscopic and crystallographic methods are used to confirm its structure?
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 3.0–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm). ¹¹B NMR confirms boronate ester presence (δ ~30 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~387.2 Da).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., B–O bond ~1.36 Å) .
Q. How is this compound utilized in cross-coupling reactions to synthesize complex heterocycles?
The boronate group participates in Pd-catalyzed couplings to form C–C bonds. Example workflow:
- React with aryl halides (e.g., 3-bromo-8-chloro-5,6-dihydrobenzo[5,6]cycloheptapyridine) under Suzuki conditions.
- Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and temperature (80–100°C) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., protodeboronation vs. coupling) affect yield, and how can they be mitigated?
Protodeboronation is common under acidic or high-temperature conditions. Mitigation strategies:
Q. What computational methods predict the compound’s reactivity in catalytic cycles?
Density Functional Theory (DFT) models assess:
- Boronate electrophilicity in transmetalation steps.
- Steric effects from the tetramethyl dioxaborolane ring on Pd coordination . Software (e.g., Gaussian, ORCA) calculates transition-state energies to optimize ligand-substrate compatibility.
Q. How does the dihydropyridine ring’s conformation influence stability under varying pH and temperature?
- pH Stability : The ring undergoes partial oxidation to pyridine at pH < 3 or > 10. Buffered conditions (pH 6–8) in aqueous/organic mixtures minimize degradation .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >150°C. Storage at –20°C under argon is recommended.
Data Contradictions and Troubleshooting
Q. Discrepancies in reported coupling efficiencies: How to resolve them?
- Case Study : Conflicting yields (40% vs. 75%) in coupling with bromothiophene derivatives.
- Root Cause : Variability in Pd catalyst activity (e.g., residual oxygen deactivating Pd(0)).
- Solution : Pre-purify catalysts via recrystallization and use rigorous degassing .
Methodological Tables
Q. Table 1. Key Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), 3.6 (m, 4H, CH₂) | |
| HRMS (ESI+) | [M+H]⁺: 387.1982 (calc.), 387.1980 (obs.) | |
| X-ray (SHELX) | B–O bond: 1.36 Å, dihedral angle: 12.5° |
Q. Table 2. Optimized Suzuki Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | +25% vs. PdCl₂ |
| Base | Na₂CO₃ | +15% vs. K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) | +30% vs. THF |
| Temperature | 80°C | Balances rate/stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
